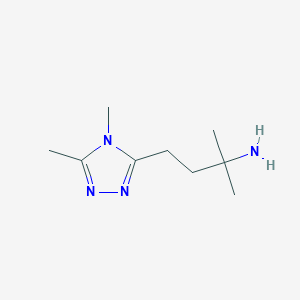![molecular formula C9H16ClN3O2 B13525519 6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amine derivatives in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the amino group.
Applications De Recherche Scientifique
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-diazaspiro[4.6]undecane-2,4-dione: Lacks the amino group, making it less versatile in chemical reactions.
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Has a different ring size and methyl substitution, affecting its chemical properties and applications.
1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is unique due to its spirocyclic structure combined with an amino group. This combination provides a rigid and stable framework with versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H16ClN3O2 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c10-6-4-2-1-3-5-9(6)7(13)11-8(14)12-9;/h6H,1-5,10H2,(H2,11,12,13,14);1H |
Clé InChI |
ZZUMRFAZMZUTGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C2(CC1)C(=O)NC(=O)N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





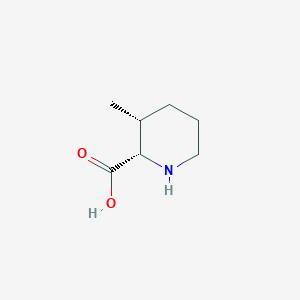

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)

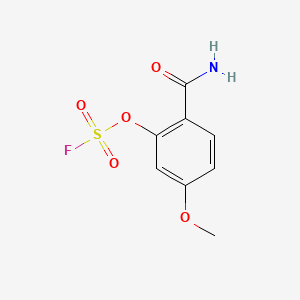

![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
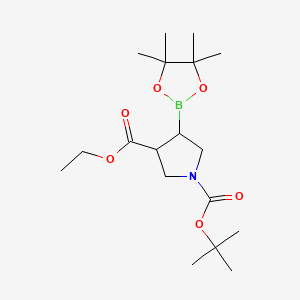
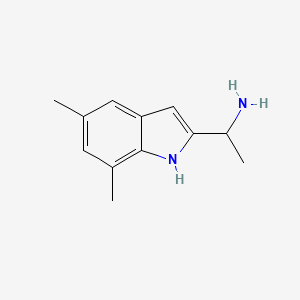
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
